molecular formula C40H49NO12 B12315040 [4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B12315040
M. Wt: 735.8 g/mol
InChI Key: ONJGHPJYUCCBGB-UHFFFAOYSA-N
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Description

[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its intricate structure and potential therapeutic properties, particularly in the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, including esterification, acylation, and cyclization reactions. The process typically starts with the esterification of a benzoic acid derivative, followed by the introduction of various functional groups through acylation and hydroxylation reactions. The final step involves the cyclization of the intermediate compound to form the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds

Scientific Research Applications

Chemistry

In chemistry, [4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is used as a model compound for studying complex organic reactions and mechanisms. Its intricate structure makes it an ideal candidate for exploring new synthetic methodologies and reaction pathways.

Biology

In biological research, this compound is investigated for its potential as a therapeutic agent. Studies have shown that it exhibits significant anti-cancer activity, making it a promising candidate for the development of new cancer treatments.

Medicine

In medicine, this compound is used in the formulation of chemotherapy drugs. Its ability to inhibit cell division and promote cell death makes it an effective treatment for various types of cancer, including breast, ovarian, and non-small cell lung cancer .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of [4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves the inhibition of microtubule depolymerization. The compound binds to microtubules with high affinity, preventing their disassembly and thereby inhibiting cell division. This action leads to the accumulation of cells in the mitotic phase, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to bind to microtubules with high affinity and inhibit cell division makes it a valuable compound in cancer therapy.

Properties

Molecular Formula

C40H49NO12

Molecular Weight

735.8 g/mol

IUPAC Name

[4-acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3

InChI Key

ONJGHPJYUCCBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Origin of Product

United States

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